molecular formula C19H26N2O2 B2442998 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide CAS No. 951505-78-5

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide

Cat. No. B2442998
CAS RN: 951505-78-5
M. Wt: 314.429
InChI Key: DCANKCVKBFDNPH-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide, also known as BTQ or BTQ-7, is a chemical compound that belongs to the class of quinolone derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives are subjects of interest in synthetic organic chemistry, often as intermediates in the synthesis of complex molecules. For instance, Aghekyan et al. (2009) reported on the synthesis of novel derivatives with substituents in positions 1,2,6, and 7, highlighting the utility of such compounds in preparing structurally diverse molecules Aghekyan et al., 2009. Additionally, research by Takano et al. (1990) demonstrated the formation of isoquinoline frameworks through aryl radical-initiated cyclization, showcasing the versatility of related structures in synthesizing complex heterocyclic systems Takano et al., 1990.

Potential Biological Applications

Several studies have explored the biological implications of compounds structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide. Notably, arylamides hybrids of high-affinity σ2 receptor ligands were investigated by Abate et al. (2011) for their potential in tumor diagnosis, suggesting that derivatives of the compound could serve as leads for developing PET tracers for cancer imaging Abate et al., 2011. Furthermore, compounds with similar structures have been evaluated for their anti-HDAC (histone deacetylase) activity, demonstrating significant potential in cancer therapy by suppressing the growth of prostate cancer cells, as reported by Liu et al. (2015) Liu et al., 2015.

Applications in Medicinal Chemistry

The research also extends to the development of new therapeutic agents. For instance, Stemp et al. (2000) discussed the design and synthesis of compounds as selective dopamine D(3) receptor antagonists, indicating the relevance of structurally related compounds in the development of novel treatments for psychiatric disorders Stemp et al., 2000. These studies underscore the potential of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide derivatives in contributing to the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-3-12-21-17-10-9-16(13-15(17)8-11-18(21)22)20-19(23)14-6-4-5-7-14/h9-10,13-14H,2-8,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCANKCVKBFDNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide

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